molecular formula C13H15N3O B2675293 1-(4-Cyanophenyl)piperidine-3-carboxamide CAS No. 927699-42-1

1-(4-Cyanophenyl)piperidine-3-carboxamide

Cat. No.: B2675293
CAS No.: 927699-42-1
M. Wt: 229.283
InChI Key: DQSKBVFZTSKDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Cyanophenyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol It is characterized by the presence of a piperidine ring substituted with a cyanophenyl group and a carboxamide group

Properties

IUPAC Name

1-(4-cyanophenyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-8-10-3-5-12(6-4-10)16-7-1-2-11(9-16)13(15)17/h3-6,11H,1-2,7,9H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSKBVFZTSKDID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=C(C=C2)C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Cyanophenyl)piperidine-3-carboxamide typically involves the reaction of 4-cyanobenzyl chloride with piperidine-3-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Cyanophenyl)piperidine-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Synthesis Building Block

  • 1-(4-Cyanophenyl)piperidine-3-carboxamide serves as a crucial building block in organic synthesis. Its structure allows for modifications that lead to the development of more complex molecules, making it valuable in the synthesis of pharmaceuticals and specialty chemicals.

Reagent in Organic Reactions

  • The compound is utilized as a reagent in various organic reactions, facilitating the formation of new chemical entities. Its reactivity can be harnessed to create derivatives that may exhibit enhanced properties or novel functionalities.

Biological Applications

Biological Activity Investigation

  • Research has shown that this compound exhibits potential biological activities, including effects on cellular processes. It has been investigated for its role as a probe in biochemical assays, aiding in the understanding of various biological mechanisms.

Anticancer Properties

  • Recent studies have highlighted the compound's anticancer potential. For instance, it has been identified as an inhibitor of anaplastic lymphoma kinase (ALK), with an IC50 value of 0.174 μM, indicating strong inhibitory activity . This suggests its potential use in cancer therapy, particularly for tumors that express ALK.

Medicinal Applications

Drug Discovery and Development

  • This compound has been explored as a lead compound in drug discovery efforts. Its ability to interact with specific molecular targets makes it a candidate for further development into therapeutic agents .

Therapeutic Properties

  • The compound's therapeutic properties extend beyond oncology. It has been studied for its effects on various signaling pathways involved in cancer progression, including NF-κB and PI3K/Akt pathways . This indicates its potential utility in treating multiple types of cancer.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Chemical Synthesis Used as a building block for complex molecule synthesis and as a reagent in organic reactions.
Biological Activity Investigated for cellular effects and use as a biochemical probe.
Anticancer Activity Identified as an ALK inhibitor with significant potency against cancer cells.
Drug Discovery Explored as a lead compound for developing new therapeutic agents.
Therapeutic Effects Affects key signaling pathways involved in cancer progression.

Case Study 1: Inhibition of Anaplastic Lymphoma Kinase

A study focused on the optimization of piperidine carboxamides revealed that this compound was effective against ALK, demonstrating promising selectivity over related kinases like IGF1R. The structural analysis indicated an unusual conformation that allowed better binding to the target site, leading to enhanced potency .

Case Study 2: Anticancer Mechanisms

Research investigating the anticancer mechanisms of piperidine derivatives found that this compound activated apoptotic pathways through the modulation of NF-κB and PI3K/Akt signaling. This mechanism underlies its potential effectiveness against various cancers, including breast and lung cancers .

Mechanism of Action

The mechanism of action of 1-(4-Cyanophenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Cyanophenyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

    1-(4-Methylphenyl)piperidine-3-carboxamide: This compound has a methyl group instead of a cyanophenyl group, leading to different chemical and biological properties.

    1-(4-Chlorophenyl)piperidine-3-carboxamide: The presence of a chlorine atom instead of a cyano group results in distinct reactivity and applications.

    1-(4-Nitrophenyl)piperidine-3-carboxamide:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties that are valuable for various research applications.

Biological Activity

1-(4-Cyanophenyl)piperidine-3-carboxamide is a compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol. Its biological activity has garnered attention due to its potential applications in medicinal chemistry and its interactions with various biological targets. This article reviews the current understanding of its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may modulate the activity of certain methyltransferases, which are crucial for post-translational modifications such as arginine methylation. This modification plays a significant role in regulating gene expression and protein function .

Biological Activity Overview

Activity Type Description
Enzyme Inhibition Potential inhibition of methyltransferases, influencing gene expression .
Receptor Interaction Possible binding to receptors involved in immune responses and cancer metastasis .
Cellular Effects Modulation of cellular processes related to proliferation and apoptosis in cancer cell lines .

Case Studies and Research Findings

  • Inhibition of Methyltransferases : A study investigated various derivatives related to piperidine compounds, revealing that some exhibited significant inhibition against PRMT1 (Protein Arginine Methyltransferase 1) while others activated CARM1 (Coactivator-Associated Arginine Methyltransferase 1), indicating a nuanced role in methylation pathways .
  • Cancer Cell Line Studies : Research into the compound's effects on human liver cancer cell lines (HepG2) demonstrated promising anti-proliferative activity, with an IC50 value indicating effective inhibition of cell growth. The compound's mechanism appears to involve multiple kinase pathways, including VEGFR-2, ERK-2, and Abl-1, highlighting its potential as a multitarget therapeutic agent .
  • Comparative Analysis with Similar Compounds : Comparative studies with structurally related compounds such as 1-(4-Methylphenyl)piperidine-3-carboxamide have shown that variations in substituents significantly affect biological activity and receptor binding profiles. This suggests that fine-tuning the chemical structure can optimize therapeutic efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.